Stereoselective Antifungal Bioactivity: (2S,3R) Enantiomer Superiority
The antifungal activity of (Rac)-epoxiconazole is stereoselective, with the R,S-(+)-epoxiconazole enantiomer demonstrating 1.3 to 7.25 times higher bioactivity than the S,R-(-)-epoxiconazole enantiomer across multiple plant-pathogen assays [1]. Molecular docking to CYP51 confirms stronger binding affinity for the R,S-(+) configuration. This stereoselectivity is a key differentiator from non-chiral triazoles or racemic mixtures where both enantiomers exhibit equivalent activity.
| Evidence Dimension | Relative bioactivity fold-difference between enantiomers |
|---|---|
| Target Compound Data | R,S-(+)-epoxiconazole bioactivity: 1.3-7.25x higher than S,R-(-)-epoxiconazole |
| Comparator Or Baseline | S,R-(-)-epoxiconazole enantiomer (baseline = 1.0) |
| Quantified Difference | 1.3-fold to 7.25-fold increase |
| Conditions | In vitro plant-pathogen assays; molecular docking to CYP51 enzyme |
Why This Matters
This quantified enantiomer-specific bioactivity guides formulation optimization and informs risk assessment for enantiomer-enriched product development.
- [1] Kaziem AE, Gao Y, He Z, Li L, Wen Y, Wang Z, Wang M. Enantioselective bioactivity, toxicity, and degradation in different environmental mediums of chiral fungicide epoxiconazole. J Hazard Mater. 2020;386:121951. View Source
